molecular formula C26H21BrN4 B14967240 7-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14967240
M. Wt: 469.4 g/mol
InChI Key: FUHLKLMTYJFAOJ-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenyl group, and a phenyl group attached to a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolopyrimidines .

Scientific Research Applications

7-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrrolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C26H21BrN4

Molecular Weight

469.4 g/mol

IUPAC Name

7-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21BrN4/c1-17-12-18(2)14-21(13-17)30-25-24-23(19-6-4-3-5-7-19)15-31(26(24)29-16-28-25)22-10-8-20(27)9-11-22/h3-16H,1-2H3,(H,28,29,30)

InChI Key

FUHLKLMTYJFAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C

Origin of Product

United States

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